1-(Hydroxymethyl)cyclopropanecarboxamide
CAS No.: 1123169-27-6
Cat. No.: VC2989909
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1123169-27-6 |
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Molecular Formula | C5H9NO2 |
Molecular Weight | 115.13 g/mol |
IUPAC Name | 1-(hydroxymethyl)cyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C5H9NO2/c6-4(8)5(3-7)1-2-5/h7H,1-3H2,(H2,6,8) |
Standard InChI Key | DTACPUNZACSGAZ-UHFFFAOYSA-N |
SMILES | C1CC1(CO)C(=O)N |
Canonical SMILES | C1CC1(CO)C(=O)N |
Introduction
Chemical Structure and Identification
1-(Hydroxymethyl)cyclopropanecarboxamide is an organic compound with the molecular formula C5H9NO2 . The structure features a cyclopropane ring substituted with both a hydroxymethyl group and a carboxamide group at the same carbon atom (position 1). This creates a quaternary carbon center with distinctive reactivity and conformational properties.
The compound is characterized by the following identifiers:
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Molecular Formula: C5H9NO2
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CAS Number: 1123169-27-6
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Molecular Weight: 115.13 g/mol
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SMILES Notation: C1CC1(CO)C(=O)N
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InChI: InChI=1S/C5H9NO2/c6-4(8)5(3-7)1-2-5/h7H,1-3H2,(H2,6,8)
The structure consists of a three-membered cyclopropane ring with a quaternary carbon bearing both a hydroxymethyl (-CH2OH) group and a primary carboxamide (-CONH2) group. This arrangement creates interesting stereochemical properties and reactivity patterns.
Physical Properties
1-(Hydroxymethyl)cyclopropanecarboxamide exists as a solid compound at room temperature. While comprehensive physical property data is limited in the available literature, the following properties can be noted:
The compound contains both hydrophilic functional groups (hydroxyl and amide) and a hydrophobic cyclopropane ring, which affects its solubility properties. The presence of hydrogen bond donors and acceptors suggests potential solubility in polar protic solvents.
Spectroscopic and Analytical Data
Mass Spectrometry Data
Mass spectrometric analysis provides valuable information about the fragmentation pattern of 1-(hydroxymethyl)cyclopropanecarboxamide. The predicted collision cross-section data for various adducts is presented in Table 1.
Table 1: Predicted Collision Cross Section Data for 1-(Hydroxymethyl)cyclopropanecarboxamide
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 116.07061 | 124.1 |
[M+Na]+ | 138.05255 | 134.4 |
[M+NH4]+ | 133.09715 | 133.5 |
[M+K]+ | 154.02649 | 130.4 |
[M-H]- | 114.05605 | 131.3 |
[M+Na-2H]- | 136.03800 | 132.1 |
[M]+ | 115.06278 | 128.5 |
[M]- | 115.06388 | 128.5 |
This collision cross-section data provides insights into the three-dimensional structure and ion mobility characteristics of the compound, which can be valuable for analytical method development and structural confirmation.
Structural Characteristics
The molecular structure of 1-(hydroxymethyl)cyclopropanecarboxamide contains several noteworthy features:
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A strained three-membered cyclopropane ring
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A quaternary carbon center at position 1 of the cyclopropane ring
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A primary carboxamide group (-CONH2) providing hydrogen bond donor and acceptor sites
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A hydroxymethyl group (-CH2OH) offering additional hydrogen bonding capability
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Multiple stereogenic elements creating potential for conformational isomerism
The combination of these structural elements creates a molecule with unique physicochemical properties and potential for diverse chemical transformations.
Synthetic Routes and Preparation
While the search results don't provide specific synthetic routes for 1-(hydroxymethyl)cyclopropanecarboxamide itself, insights can be drawn from the synthesis of related cyclopropanecarboxamide derivatives.
In general, cyclopropanecarboxamides can be prepared through:
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Amidation of cyclopropanecarboxylic esters with ammonia in the presence of catalytic amounts of alkali metal alcoholates at elevated temperatures (60-200°C)
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Introduction of hydroxymethyl functionality could potentially be achieved through appropriate functionalization of cyclopropane precursors
The synthesis of related compounds like N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide involves reaction sequences starting from compounds such as benzeneacetonitrile, often utilizing reagents like sodium amide in toluene followed by additional transformation steps .
Related Compounds and Structural Analogs
Several structural analogs of 1-(hydroxymethyl)cyclopropanecarboxamide appear in the literature, providing context for understanding the potential reactivity and applications of the target compound:
Simple Cyclopropanecarboxamide
Basic cyclopropanecarboxamide lacks the hydroxymethyl substituent but shares the core cyclopropane ring with a carboxamide group. The preparation of this compound via reaction of cyclopropanecarboxylic esters with ammonia has been documented .
N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide
This more complex analog features N,N-diethyl substitution on the amide nitrogen and a phenyl group on the cyclopropane ring. It has been identified as an intermediate in the synthesis of pharmaceuticals such as milnacipran, an antidepressant .
Deuterated Analogs
N-Ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide-d5 represents a deuterium-labeled variant that may be used in analytical or metabolic studies where isotopic labeling provides advantages for tracking or quantification .
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